molecular formula C16H13F2NO4S B2501393 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid CAS No. 790263-46-6

2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid

Cat. No. B2501393
CAS RN: 790263-46-6
M. Wt: 353.34
InChI Key: DJVDZLVOLLYFER-UHFFFAOYSA-N
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Description

The compound 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is a complex organic molecule that likely contains a benzoic acid moiety, which is known to play a role in stress tolerance in plants . The molecule also appears to have a difluoromethoxy group attached to a phenyl ring, which is a characteristic of certain pharmaceutical agents. The presence of a carbamoyl group suggests potential biological activity, as carbamoyl moieties are often found in drugs and prodrugs. The sulfanyl group indicates the presence of sulfur, which could be involved in redox reactions or serve as a point of attachment for other molecules.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the carbamoyl linkage and the introduction of the difluoromethoxy group. While the provided papers do not directly describe the synthesis of this exact compound, they do offer insights into related chemical reactions. For example, the oxidation of 2-mercaptobenzoic acid to form disulfanyl derivatives is a reaction that could be relevant to the synthesis of the sulfanyl group in the target compound . Additionally, the use of sulfoxide reagents for the generation of benzyl carbanion equivalents could be a useful strategy in forming the carbon-sulfur bonds present in the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. Single-crystal X-ray analysis could provide definitive structural information, including the arrangement of the molecule in three dimensions . The presence of functional groups such as carbamoyl and difluoromethoxy would influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The benzoic acid moiety within the compound could participate in various chemical reactions, including esterification and amide formation . The sulfanyl group could be involved in redox reactions or serve as a nucleophile in substitution reactions . The difluoromethoxy group could affect the reactivity of the phenyl ring, potentially activating it towards electrophilic aromatic substitution. The electrochemical behavior of related azo compounds suggests that the compound could undergo redox reactions, possibly involving tautomerization or cleavage of certain bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The benzoic acid portion is likely to impart some degree of acidity to the molecule, affecting its solubility and ionization . The difluoromethoxy group could confer additional stability to the molecule and affect its lipophilicity, which is important for its potential biological activity. The carbamoyl group could also influence the molecule's hydrogen bonding capacity and solubility in water. The presence of sulfur could introduce additional complexity to the molecule's reactivity and interactions with other chemical species .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties are used in numerous industrial and commercial applications. They are potential precursors to perfluoroalkyl acid (PFAA) and can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. This review focuses on the environmental biodegradability of these compounds, including microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products. It also addresses the knowledge gaps and suggests directions for future biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Benzoic Acid in Gut Function Regulation

Benzoic acid, commonly used as an antibacterial and antifungal preservative in foods and feeds, can improve growth and health by promoting gut functions. This includes enhancing digestion, absorption, barrier functions, enzyme activity, redox status, immunity, and microbiota. However, excessive administration may damage gut health. Despite these known effects, the mechanisms by which benzoic acid influences certain intestinal physiological functions are not well understood (Mao et al., 2019).

properties

IUPAC Name

2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c17-16(18)23-12-7-3-2-6-11(12)19-14(20)9-24-13-8-4-1-5-10(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVDZLVOLLYFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid

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